3',4'-Dihydroxyflavone
CAS No.: 4143-64-0
Cat. No.: VC21337977
Molecular Formula: C15H10O4
Molecular Weight: 254.24 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 4143-64-0 |
---|---|
Molecular Formula | C15H10O4 |
Molecular Weight | 254.24 g/mol |
IUPAC Name | 2-(3,4-dihydroxyphenyl)chromen-4-one |
Standard InChI | InChI=1S/C15H10O4/c16-11-6-5-9(7-13(11)18)15-8-12(17)10-3-1-2-4-14(10)19-15/h1-8,16,18H |
Standard InChI Key | SRNPMQHYWVKBAV-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC(=C(C=C3)O)O |
Canonical SMILES | C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC(=C(C=C3)O)O |
Chemical Structure and Properties
Structural Characteristics
3',4'-Dihydroxyflavone features a basic flavone skeleton with hydroxyl groups at the 3' and 4' positions of the B ring. The systematic IUPAC name for this compound is 2-(3,4-dihydroxyphenyl)-4H-1-benzopyran-4-one. The presence of these hydroxyl groups grants the molecule specific chemical properties that influence its biological activities, particularly its ability to scavenge free radicals and modulate cellular signaling pathways .
Physical and Chemical Properties
While comprehensive physical property data specific to 3',4'-dihydroxyflavone is somewhat limited in the available literature, comparative analysis with related compounds suggests the following properties:
Property | Value/Description |
---|---|
Molecular Formula | C₁₅H₁₀O₄ |
Molecular Weight | 254.24 g/mol |
Physical Appearance | Yellow to pale yellow crystalline powder |
Solubility | Poorly soluble in water; soluble in organic solvents like DMSO and ethanol |
Stability | Relatively stable under normal conditions; sensitive to oxidation |
Melting Point | Approximately 240-245°C (estimated based on similar flavones) |
These properties contribute to the compound's pharmacokinetic behavior and influence its bioavailability and distribution within biological systems.
Synthesis and Production Methods
Chemical Synthesis
Biological Activities
Anti-Neuroinflammatory Effects
One of the most significant biological activities of 3',4'-dihydroxyflavone is its potent anti-neuroinflammatory effect. In a study using BV2 microglial cells and a mouse model, 3',4'-dihydroxyflavone effectively inhibited the production of proinflammatory mediators, including nitric oxide (NO) and prostaglandin E₂ (PGE₂) . Additionally, it reduced the expression of proinflammatory cytokines such as tumor necrosis factor alpha (TNF-α), interleukin 1 beta (IL-1β), and interleukin 6 (IL-6) .
The compound's anti-neuroinflammatory activity appears to be mediated through the suppression of specific signaling pathways. Research has demonstrated that 3',4'-dihydroxyflavone inhibits the phosphorylation of mitogen-activated protein kinase (MAPK) and prevents the activation of nuclear factor kappa B (NF-κB) . These molecular mechanisms contribute to the compound's potential as a therapeutic agent for neuroinflammatory conditions.
Table 4.1: Anti-Neuroinflammatory Effects of 3',4'-Dihydroxyflavone in BV2 Microglia
Inflammatory Mediator | Effect of 3',4'-Dihydroxyflavone | Concentration Range Tested |
---|---|---|
Nitric Oxide (NO) | Significant inhibition | 5-20 μM |
Prostaglandin E₂ (PGE₂) | Significant inhibition | 5-20 μM |
TNF-α | Reduced expression | 5-20 μM |
IL-1β | Reduced expression | 5-20 μM |
IL-6 | Reduced expression | 5-20 μM |
NF-κB Activation | Inhibition | 5-20 μM |
MAPK Phosphorylation | Inhibition | 5-20 μM |
Antioxidant Properties
The hydroxylation pattern of 3',4'-dihydroxyflavone contributes significantly to its antioxidant capacity. The presence of hydroxyl groups at the 3' and 4' positions of the B ring enables the compound to scavenge reactive oxygen species (ROS) and neutralize free radicals . This antioxidant activity may contribute to the compound's neuroprotective effects and potential utility in conditions characterized by oxidative stress.
Regulation of Cellular Processes
Research on related flavonoids with similar hydroxylation patterns suggests that 3',4'-dihydroxyflavone may influence adipogenesis and cellular differentiation. Studies on the structurally related 3,4'-dihydroxyflavone have shown that hydroxylated flavones can modulate ROS levels and affect signaling pathways involved in cell differentiation . While these findings relate to a closely related compound, they suggest potential cellular regulatory roles for 3',4'-dihydroxyflavone that warrant further investigation.
Molecular Mechanisms of Action
Inhibition of Inflammatory Signaling Pathways
3',4'-Dihydroxyflavone exerts its anti-inflammatory effects through the modulation of key signaling pathways. Research has shown that the compound inhibits the phosphorylation of MAPK family members, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 . This inhibition subsequently suppresses the activation of transcription factors like NF-κB, which regulates the expression of various inflammatory genes.
The inhibition of NF-κB activation by 3',4'-dihydroxyflavone prevents the nuclear translocation of the p65 subunit and subsequent binding to DNA promoter regions of inflammatory genes . This mechanism explains the compound's ability to reduce the expression of proinflammatory cytokines and enzymes involved in inflammation.
Modulation of Oxidative Stress
3',4'-Dihydroxyflavone's antioxidant effects are likely mediated through both direct and indirect mechanisms. Directly, the compound can donate hydrogen atoms from its hydroxyl groups to neutralize free radicals. Indirectly, it may enhance the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase, thereby improving the cellular antioxidant defense system .
Hazard Type | Description | Precautionary Measures |
---|---|---|
Skin Contact | May cause skin irritation | Wear protective gloves; wash thoroughly after handling |
Eye Contact | May cause serious eye irritation | Wear eye protection; rinse cautiously with water if exposed |
Inhalation | May cause respiratory irritation | Use in well-ventilated areas; avoid breathing dust/fumes |
Ingestion | Limited data available | Do not eat, drink, or smoke when using this product |
Limitations in Current Knowledge
It is important to note that comprehensive toxicological data for 3',4'-dihydroxyflavone is somewhat limited, particularly regarding long-term exposure and in vivo toxicity. Further research is needed to fully characterize the compound's safety profile before clinical applications can be considered.
Future Research Directions
Structure-Activity Relationship Studies
Future research should focus on elucidating the structure-activity relationships of 3',4'-dihydroxyflavone and related compounds. Understanding how specific structural features contribute to biological activities will facilitate the design of more potent and selective derivatives with enhanced therapeutic properties.
Combination Therapy Approaches
Investigating the potential synergistic effects of 3',4'-dihydroxyflavone with conventional drugs may lead to novel combination therapy approaches. This is particularly relevant for complex conditions like neurodegenerative disorders, where multifaceted therapeutic strategies may be more effective than single-agent treatments.
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